4-isopropyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole
Overview
Description
4-isopropyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H24N4S3 and its molecular weight is 452.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.11631030 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Stress Amelioration
Compounds related to the chemical structure mentioned have been studied for their protective effects against ethanol-induced oxidative stress in mouse brain and liver. Specifically, thiazolo[3,2-b]-1,2,4-triazoles demonstrated significant preventive action by ameliorating the peroxidative injury in these tissues, suggesting their potential in controlling oxidative stress organ-selectively (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial and Antitubercular Properties
Novel sulfonyl derivatives and Schiff bases derived from 4-isopropyl thiazole have exhibited moderate to significant antibacterial and antifungal activities. Some of these compounds showed excellent antitubercular properties against Mycobacterium tuberculosis H37Rv, comparable with the first-line drug isoniazid (Suresh Kumar, Rajendra Prasad, & Chandrashekar, 2013).
Cytotoxicity and Immunomodulatory Effects
Derivatives involving the triazole and thiadiazole moieties have been synthesized and evaluated for their cytotoxicity. Some compounds showed high cytotoxicity in vitro against thymocytes and a general stimulation effect on B-cells' response, indicating potential applications in immunomodulatory therapies (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).
Anti-inflammatory Activity
Research on 6-benzylidenethiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones substituted with ibuprofen has shown promising anti-inflammatory activities, suggesting the potential use of such compounds in anti-inflammatory treatments without causing significant gastric ulceration at certain doses (Tozkoparan, Gökhan, Aktay, Yeşilada, & Ertan, 2000).
Angiotensin II Antagonism
A series of triazole derivatives have been synthesized and evaluated as angiotensin II (AII) antagonists, showing significant in vitro and in vivo activity. This indicates their potential in the development of new treatments for conditions mediated by AII, such as hypertension (Ashton et al., 1993).
Properties
IUPAC Name |
2-phenyl-4-[[4-propan-2-yl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4S3/c1-15(2)27-21(19-14-28-20-11-7-6-10-18(19)20)25-26-23(27)30-13-17-12-29-22(24-17)16-8-4-3-5-9-16/h3-5,8-9,12,14-15H,6-7,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFPLPZNXAEHBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CSC5=C4CCCC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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